3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one
Overview
Description
Unfortunately, I couldn’t find a specific description for this compound1.
Synthesis Analysis
I couldn’t find specific information on the synthesis of this compound1.
Molecular Structure Analysis
No specific information on the molecular structure of this compound was found12.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound1.
Scientific Research Applications
Photophysical Studies
- Photophysical Behavior : PRODAN has been studied for its photophysical behavior in various solvents and aqueous mixtures. This research is significant for understanding its properties in biological systems, specifically in relation to protein studies (Moreno Cerezo et al., 2001).
Solvatochromism and Quantum Yield
- Comparative Photophysical Properties : The photophysical properties of PRODAN and its derivatives have been characterized, showing solvatochromism and a quantum yield smaller than that of PRODAN. This research aids in understanding the fluorescence behavior of these compounds (Abelt et al., 2011).
Fluorescence Microscopy Applications
- Fluorescence in Microscopy : A derivative of PRODAN, 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP), was synthesized for its application in fluorescence microscopy. Its fluorescence emission is sensitive to solvent polarity and viscosity, making it useful in distinguishing between different states in biological samples (Jacobson et al., 1996).
Chemosensor Applications
- Selective Fluorescent Chemosensor : A novel compound related to PRODAN was synthesized, showing potential as a selective and sensitive fluorescent chemosensor for detecting Fe+3 ions. This application is significant for analytical chemistry and environmental monitoring (Singh et al., 2014).
Safety And Hazards
I couldn’t find specific information on the safety and hazards associated with this compound.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of research or applications for this compound.
properties
IUPAC Name |
3-(dimethylamino)-1-naphthalen-2-ylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIOJYCFLAYASE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328233 | |
Record name | 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one | |
CAS RN |
2752-87-6 | |
Record name | 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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